

# Spectroscopic and Biological Insights into Fasciculic Acid A: A Technical Guide

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## Compound of Interest

Compound Name: *Fasciculic acid A*

Cat. No.: B15571366

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Fasciculic acid A**, a potent calmodulin antagonist isolated from the toxic mushroom *Naematoloma fasciculare*. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and its mechanism of action as a calmodulin inhibitor.

## Spectroscopic Data of Fasciculic Acid A

The structural elucidation of **Fasciculic acid A**, a complex triterpenoid, has been achieved through extensive spectroscopic analysis. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments and key mass spectrometry fragmentation data.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Fasciculic Acid A** (500 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-H	3.45	dd	11.5, 4.5
3-H	4.75	d	4.5
7-H	5.40	br d	6.0
11-H	2.55	m	
12 $\alpha$ -H	2.05	m	
12 $\beta$ -H	1.80	m	
15-H	5.25	t	7.0
24-H	3.65	m	
2'-H <sub>2</sub>	2.70	d	
2.85	d	15.0	
4'-H <sub>2</sub>	2.50	d	14.0
2.65	d	14.0	
18-H <sub>3</sub>	0.80	s	
19-H <sub>3</sub>	1.00	s	
21-H <sub>3</sub>	0.95	d	6.5
26-H <sub>3</sub>	1.20	s	
27-H <sub>3</sub>	1.25	s	
28-H <sub>3</sub>	0.90	s	
30-H <sub>3</sub>	1.05	s	
5'-CH <sub>3</sub>	1.45	s	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Fasciculic Acid A** (125 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)	Position	Chemical Shift ( $\delta$ , ppm)
1	35.6	19	18.2
2	78.8	20	36.4
3	80.9	21	18.7
4	38.9	22	34.9
5	51.0	23	24.5
6	18.2	24	75.1
7	118.6	25	73.2
8	145.5	26	28.0
9	145.8	27	28.3
10	37.2	28	28.0
11	21.6	30	24.8
12	30.9	1'	171.5
13	44.5	2'	45.8
14	49.8	3'	70.5
15	126.5	4'	45.8
16	134.5	5'	171.5
17	50.5	5'-CH <sub>3</sub>	29.8
18	16.0		

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) data provides crucial information for determining the elemental composition and molecular weight of **Fasciculic acid A**.

Table 3: Mass Spectrometry Data for **Fasciculic Acid A**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Ion
HR-FABMS	643.4185	C <sub>36</sub> H <sub>60</sub> O <sub>8</sub> Na	[M+Na] <sup>+</sup>

## Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies.

### Isolation of Fasciclic Acid A

**Fasciclic acid A** was isolated from the methanol extract of the fresh fruiting bodies of *Naematoloma fasciculare*. The extract was partitioned between ethyl acetate and water. The ethyl acetate layer was then subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure **Fasciclic acid A**.

### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

### Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed to determine the exact mass and elemental composition of the molecule.

## Biological Activity and Signaling Pathway

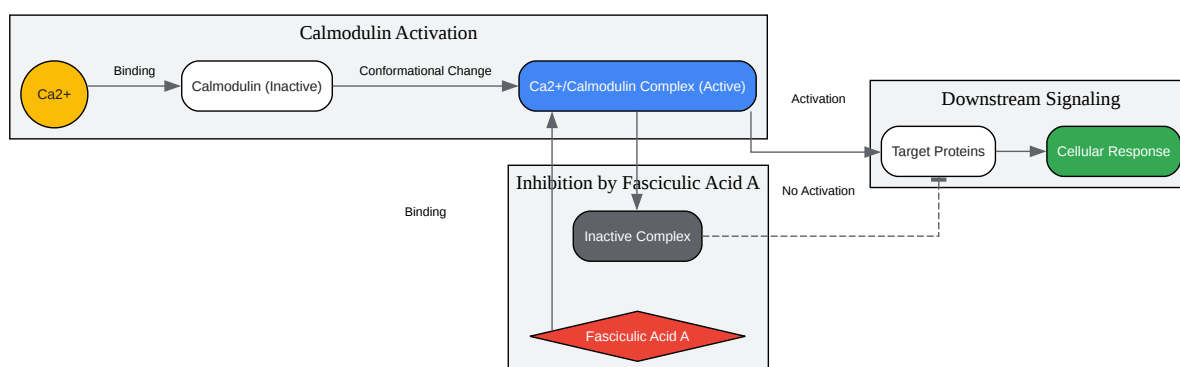
**Fasciclic acid A** has been identified as a potent antagonist of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a critical role in numerous cellular signaling pathways.

### Calmodulin Antagonism

Calmodulin is a key mediator of calcium signaling. Upon binding to Ca<sup>2+</sup>, calmodulin undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of target proteins, including protein kinases, phosphatases, and ion channels. **Fasciclic acid**

**A** exerts its inhibitory effect by binding to the  $\text{Ca}^{2+}$ -calmodulin complex, thereby preventing it from activating its downstream targets.

The diagram below illustrates the proposed mechanism of calmodulin antagonism by **Fasciculic acid A**.

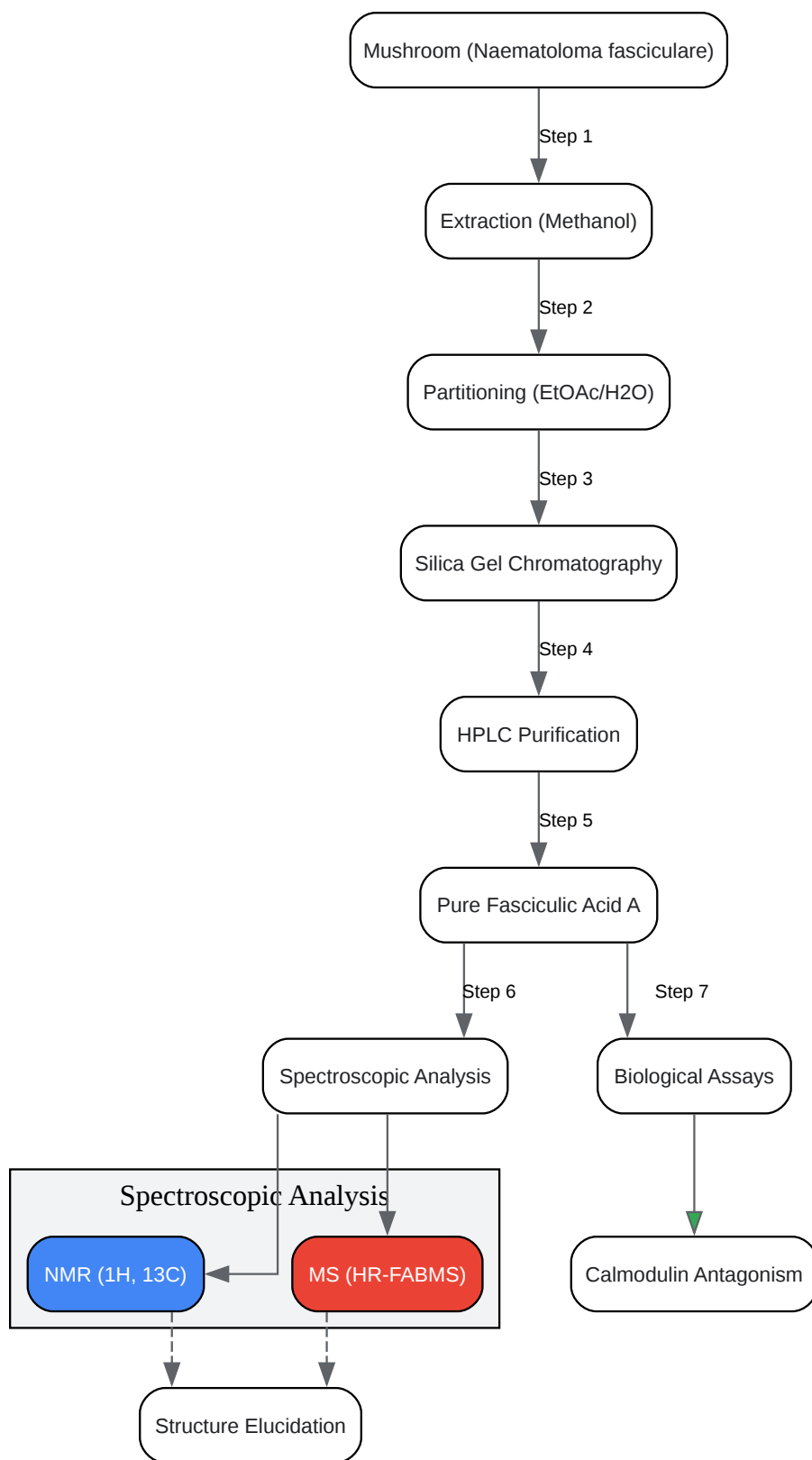


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Caption: Mechanism of Calmodulin Antagonism by **Fasciculic Acid A**.

## Experimental Workflow

The overall workflow for the isolation and characterization of **Fasciculic acid A** is depicted in the following diagram.



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Caption: Workflow for Isolation and Characterization of **Fasciclic Acid A**.

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